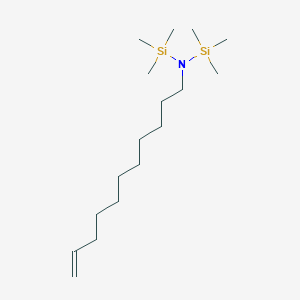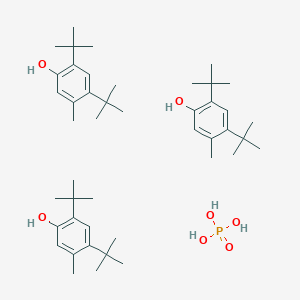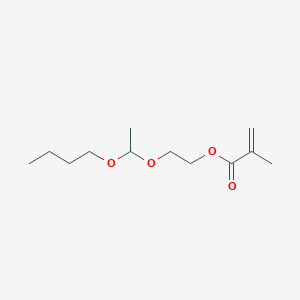
2-(1-Butoxyethoxy)ethyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Butoxyethoxy)ethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C12H22O4. It is a colorless to pale yellow liquid that is used in various chemical synthesis processes. This compound is known for its unique structure, which includes a butoxyethoxy group and a methylprop-2-enoate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Butoxyethoxy)ethyl 2-methylprop-2-enoate typically involves the esterification of 2-(1-butoxyethoxy)ethanol with methacrylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound involves continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures a high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Butoxyethoxy)ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-Butoxyethoxy)ethyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2-(1-Butoxyethoxy)ethyl 2-methylprop-2-enoate involves its ability to undergo polymerization reactions. The compound can form cross-linked polymer networks, which are useful in various applications. The molecular targets and pathways involved in these reactions depend on the specific conditions and reactants used.
Comparison with Similar Compounds
Similar Compounds
2-(2-Oxoimidazolidin-1-yl) Ethyl 2-Methylprop-2-Enoate: Similar in structure but contains an imidazolidinyl group.
Methyl 2-methylprop-2-enoate: Lacks the butoxyethoxy group.
Ethyl 2-methylprop-2-enoate: Similar but with an ethyl group instead of the butoxyethoxy group.
Uniqueness
2-(1-Butoxyethoxy)ethyl 2-methylprop-2-enoate is unique due to its butoxyethoxy group, which imparts specific properties such as increased solubility in organic solvents and enhanced reactivity in polymerization reactions. This makes it particularly valuable in the synthesis of specialized polymers and materials.
Properties
CAS No. |
128941-15-1 |
|---|---|
Molecular Formula |
C12H22O4 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
2-(1-butoxyethoxy)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H22O4/c1-5-6-7-14-11(4)15-8-9-16-12(13)10(2)3/h11H,2,5-9H2,1,3-4H3 |
InChI Key |
YHPNDYXBZBVRBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C)OCCOC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(Morpholin-4-yl)-2-phenyl-3-[(propan-2-yl)oxy]-1H-phenalen-1-one](/img/structure/B14273557.png)
![Bicyclo[4.2.0]octa-1(8),6-diene](/img/structure/B14273562.png)
![N-[3-(Diethylamino)propyl]octanamide](/img/structure/B14273575.png)
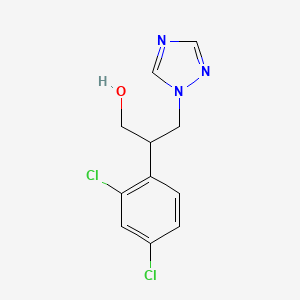

![3-(2-Aminoethyl)-4-{[3-(2-aminoethyl)-1H-indol-5-yl]oxy}-1H-indol-5-ol](/img/structure/B14273593.png)
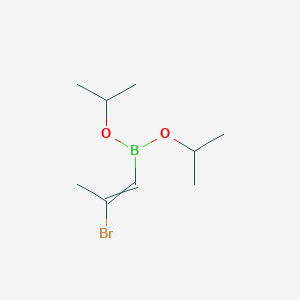


![Dichloro[bis(octadecanoyloxy)]stannane](/img/structure/B14273608.png)
